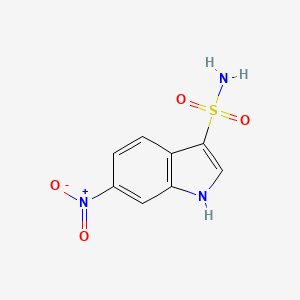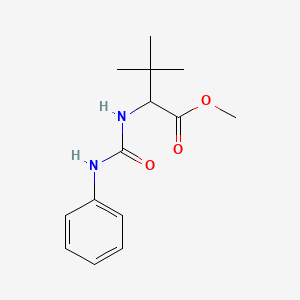
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate, also known as MDMP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the recreational drug market. However, its potential as a research chemical has also been explored due to its unique properties.
Applications De Recherche Scientifique
Microbial Volatile Organic Compounds in Indoor Environments
A study investigated the presence of microbial volatile organic compounds (MVOC) in mold-infested and mold-free indoor environments. The concentrations of MVOCs were primarily influenced by factors not directly associated with mold status, challenging the assumption that mold infestations could be detected by microbial VOC emissions. The study suggested the need for more specific and sensitive markers for assessing mold status in indoor environments (Schleibinger et al., 2008).
Acute Effects of 3-Methyl-1-Butanol Exposure
Research on the acute effects of exposure to 3-methyl-1-butanol (3MB), a compound found in indoor air, showed minimal irritation effects at a concentration higher than typically found in damp and moldy buildings. This suggests that 3MB might not be a significant factor for health effects in such environments, pointing towards the need for further research to assess the impact of MVOCs on health (Ernstgård et al., 2013).
Pheromone Activation of Cortical Fields Related to Social Cognition
A study using 15O-butanol positron emission tomography (PET) explored the effects of androstadienone, a putative human pheromone, on brain activity. Compared to other substances, androstadienone activated a widespread neuronal network, particularly in brain regions associated with social cognition and attention. This research contributes to the understanding of the neurological basis of social behavior and interpersonal communication (Gulyás et al., 2004).
Nicotine Metabolism in Humans
An investigation into nicotine metabolism revealed significant conversion to keto acid and hydroxy acid in humans, accounting for an estimated 14% of the nicotine dose. The study provided new insights into nicotine metabolism pathways and the potential for certain metabolites to serve as biomarkers for tobacco-specific carcinogen exposure (Hecht et al., 1999).
[123I]ADAM for Serotonin Transporter Imaging
Research on [123I]ADAM, a tracer for serotonin transporters in the human brain, indicated its potential for single-photon emission tomography (SPET) imaging due to its high specificity and acceptable dosimetry. This opens up possibilities for non-invasive studies of the serotonergic system in various psychiatric and neurological disorders (Kauppinen et al., 2002).
Mécanisme D'action
Target of Action
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate, also known as MDMB-4en-PINACA , is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
MDMB-4en-PINACA acts as a potent agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MDMB-4en-PINACA binds to the CB1 receptor, activating it . This activation leads to various changes in the body, depending on the specific location of the CB1 receptors .
Pharmacokinetics
It has been reported in human urine samples up to an hour after consumption, producing 14 metabolites . These metabolites may have their own pharmacological activity and can be used in the identification of MDMB-4en-PINACA consumption .
Result of Action
The activation of CB1 receptors by MDMB-4en-PINACA can lead to a variety of effects. These include psychophysical states that are often difficult to control, leading to numerous accidents, fatalities, and severe social consequences . More than 15 deaths have been associated with the use of MDMB-4en-PINACA .
Propriétés
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDSNGNGMCVRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

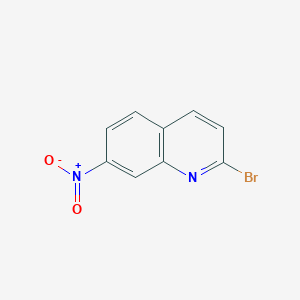
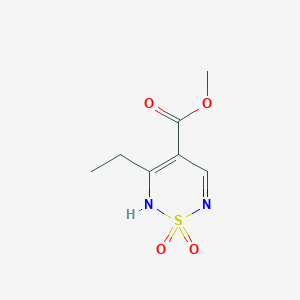
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
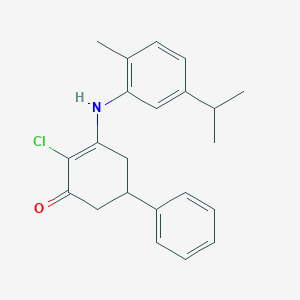
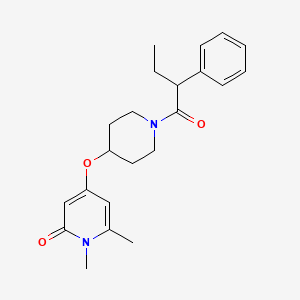
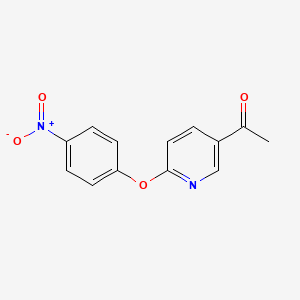
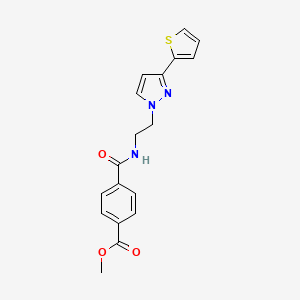
![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)
